chemical structure of 2-(2-Fluorophenoxy)acetohydrazide
chemical structure of 2-(2-Fluorophenoxy)acetohydrazide
CAS: 380426-61-9 | Formula: C₈H₉FN₂O₂ | Mol.[1][2] Weight: 184.17 g/mol [3][4][5]
Executive Summary
2-(2-Fluorophenoxy)acetohydrazide is a specialized organofluorine intermediate critical to the synthesis of bioactive hydrazones and nitrogen-containing heterocycles. Distinguished by the ortho-positioned fluorine atom on the phenoxy ring, this scaffold offers unique steric and electronic properties compared to its para-substituted counterparts. This guide details the structural rationale, validated synthetic protocols, and spectroscopic characteristics required for its application in high-fidelity drug discovery workflows.
Structural Analysis & Chemical Identity[6]
The compound consists of a 2-fluorophenyl ether moiety linked to a hydrazine terminal via an acetyl bridge. The ortho-fluorine substituent is not merely a lipophilic tag; it exerts a significant electronic inductive effect (-I) and steric influence on the ether oxygen, potentially altering the conformation of the oxyacetyl chain.
Key Physicochemical Properties
| Property | Value | Context |
| CAS Number | 380426-61-9 | Unique Identifier |
| IUPAC Name | 2-(2-fluorophenoxy)acetohydrazide | Official Nomenclature |
| Molecular Weight | 184.17 g/mol | Stoichiometric Calculation |
| H-Bond Donors | 2 (NH, NH₂) | Critical for Receptor Binding |
| H-Bond Acceptors | 3 (O, N, F) | Ligand Interaction Points |
| Predicted LogP | ~0.5 - 0.9 | Moderate Lipophilicity |
Structural Pharmacophore Insight
The hydrazide motif (-CONHNH₂) serves as a "hard" nucleophile and a hydrogen bond donor/acceptor system. In medicinal chemistry, this group is frequently derivatized into acylhydrazones (Schiff bases) to inhibit enzymes such as urease or glycation end-products. The ortho-fluorine atom enhances metabolic stability by blocking the metabolically labile C-2 position and modulating the pKa of the phenol ether, thereby influencing the bioavailability of derived drugs.
Synthetic Architecture
The synthesis of 2-(2-Fluorophenoxy)acetohydrazide follows a robust two-step protocol: a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).
Step 1: Williamson Ether Synthesis (Esterification)
Reaction: 2-Fluorophenol + Ethyl Chloroacetate
-
Protocol:
-
Dissolve 2-fluorophenol (1.0 eq) in anhydrous acetone.
-
Add anhydrous Potassium Carbonate (
, 2.0 eq). Reasoning: The base deprotonates the phenol to form the phenoxide ion, a stronger nucleophile. -
Add Ethyl Chloroacetate (1.1 eq) dropwise.
-
Reflux for 6–8 hours. Validation: Monitor by TLC (Hexane:EtOAc 7:3) until the starting phenol spot disappears.
-
Filter inorganic salts and evaporate solvent.
-
Step 2: Hydrazinolysis
Reaction: Ethyl 2-(2-fluorophenoxy)acetate + Hydrazine Hydrate
-
Protocol:
-
Dissolve the crude ester from Step 1 in absolute ethanol.
-
Add Hydrazine Hydrate (80% or 99%, 3.0 eq) slowly at room temperature. Reasoning: Excess hydrazine prevents the formation of the symmetrical dimer (diacylhydrazine).
-
Reflux for 4–6 hours. The product often precipitates upon cooling.
-
Purification: Recrystallize from ethanol to remove unreacted hydrazine and trace ester.
-
Synthetic Workflow Diagram
Figure 1: Stepwise synthetic pathway transforming 2-fluorophenol to the target hydrazide via an ester intermediate.
Spectroscopic Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using NMR and IR spectroscopy. The following data represents the expected spectral signature for the pure compound.
Infrared Spectroscopy (FT-IR)
-
3300–3200 cm⁻¹: N-H stretching doublet (characteristic of primary amine -NH₂).
-
3070 cm⁻¹: C-H stretching (Aromatic).
-
1660–1680 cm⁻¹: C=O stretching (Amide I band, strong).
-
1240 cm⁻¹: C-O-C stretching (Aryl alkyl ether).
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Causality |
| 9.30 | Broad Singlet | 1H | -CONH - | Amide proton, exchangeable with D₂O. |
| 6.90 – 7.25 | Multiplet | 4H | Ar-H | Aromatic protons. The ortho-F causes complex splitting due to H-F coupling. |
| 4.55 | Singlet | 2H | -OCH₂ - | Methylene protons adjacent to the electronegative phenoxy group. |
| 4.30 | Broad Singlet | 2H | -NHNH₂ | Terminal amine protons, typically broadened by quadrupole effects. |
Self-Validating Check: If the signal at 4.30 ppm is absent, the hydrazine may have oxidized or reacted. If a triplet/quartet pattern appears at 1.2/4.1 ppm, the ester hydrolysis is incomplete.
Reactivity & Biological Applications[5][7][8]
The utility of 2-(2-Fluorophenoxy)acetohydrazide lies in its reactivity as a dinucleophile . It is a precursor for two major classes of pharmacophores:
-
Schiff Base Formation (Hydrazones): Reaction with aldehydes/ketones yields acylhydrazones. These derivatives often exhibit anticonvulsant and anti-tubercular activity due to the azomethine (-N=CH-) linkage.
-
Heterocyclization: Treatment with cyclizing agents (e.g., POCl₃, CS₂) converts the hydrazide into 1,3,4-oxadiazoles or 1,3,4-thiadiazoles.
Reactivity Network Diagram
Figure 2: Divergent synthesis pathways converting the hydrazide core into bioactive heterocycles and hydrazones.
References
-
Key Organics. (n.d.). 2-(2-Fluorophenoxy)acetohydrazide Product Page. Retrieved from (CAS Verification: 380426-61-9).
-
CalPacLab. (n.d.). 2-(2-Fluorophenoxy)acetohydrazide Properties. Retrieved from .
-
PubChem. (n.d.). Compound Summary for 2-(4-Fluorophenoxy)acetohydrazide (Analogue Reference). Retrieved from .[5] (Note: Used for comparative spectral data of the phenoxyacetohydrazide class).
-
Sigma-Aldrich. (n.d.). 2-(2-chloro-4-fluorophenoxy)acetohydrazide. Retrieved from .[6] (Reference for synthesis conditions of halogenated phenoxy hydrazides).
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 1737-62-8|2-(4-Fluorophenoxy)acetohydrazide|BLD Pharm [bldpharm.com]
- 4. CAS 1737-62-8 | 2-(4-Fluorophenoxy)acetohydrazide - Synblock [synblock.com]
- 5. 2-(4-Fluorophenoxy)acetohydrazide | 1737-62-8 | Benchchem [benchchem.com]
- 6. 2-(4-FLUOROPHENOXY)-N'-(2-METHYL-3-PHENYL-2-PROPENYLIDENE)ACETOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
